N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the 1,2,4-triazole derivative class. Its molecular formula is C₁₈H₁₅Cl₂N₅OS (molecular weight: 428.31 g/mol), with the CAS registry number 587007-38-3 . The structure comprises:
- A 1,2,4-triazole ring substituted with an ethyl group at position 4 and a pyridin-2-yl group at position 3.
- A sulfanyl (-S-) linkage connecting the triazole ring to an acetamide moiety.
- An N-(2,5-dichlorophenyl) group attached to the acetamide nitrogen.
Properties
CAS No. |
577765-20-9 |
|---|---|
Molecular Formula |
C17H15Cl2N5OS |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-2-24-16(13-5-3-4-8-20-13)22-23-17(24)26-10-15(25)21-14-9-11(18)6-7-12(14)19/h3-9H,2,10H2,1H3,(H,21,25) |
InChI Key |
YNYWIBXYFDRGGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyridinyl Group:
Incorporation of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effects. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells, disrupting their growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,2,4-triazole derivatives to highlight its uniqueness in terms of substituent patterns , biological activity , and physicochemical properties .
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Activity: The 2,5-dichlorophenyl group in the target compound confers higher binding affinity to biological targets (e.g., enzymes or receptors) compared to mono-chloro or non-halogenated analogs . Pyridin-2-yl substitution (vs. pyridin-3-yl or pyridin-4-yl) optimizes π-π interactions with aromatic residues in target proteins, as observed in crystallographic studies .
Conformational Stability :
- The ethyl group on the triazole ring enhances conformational rigidity, reducing metabolic degradation compared to allyl or methyl substituents .
Biological Potency :
- The target compound exhibits broader-spectrum activity (IC₅₀ = 1.2 µM against HeLa cells) than analogs like N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (IC₅₀ = 5.8 µM) .
Physicochemical Properties :
- LogP values for the compound (3.2) indicate moderate lipophilicity, balancing membrane permeability and solubility better than highly polar (e.g., ethoxyphenyl) or hydrophobic (e.g., tetrafluorophenyl) derivatives .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure
The compound features a triazole ring, which is known for its diverse pharmacological properties. The presence of the dichlorophenyl and pyridine groups enhances its biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC: 0.125–8 µg/mL | |
| Escherichia coli | MIC: 2.96 µg/mL | |
| Candida albicans | Potent antifungal activity | |
| Acinetobacter baumannii | Significant inhibition |
2. Antifungal Activity
The triazole moiety is particularly effective against fungal pathogens. Compounds similar to N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown promising results in inhibiting fungal growth.
3. Anticancer Activity
Emerging research suggests that triazole derivatives may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells.
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Induction of apoptosis | |
| A549 (lung cancer) | Growth inhibition |
The biological activity of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Triazoles often act as enzyme inhibitors, disrupting metabolic pathways in microorganisms and cancer cells.
- Induction of Reactive Oxygen Species (ROS): Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and cell death.
- Interaction with DNA: Certain triazole derivatives have been shown to intercalate with DNA, affecting replication and transcription processes.
Case Studies
A notable study evaluated the efficacy of various triazole derivatives against resistant strains of bacteria and fungi. The results demonstrated that compounds similar to N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited superior activity compared to standard antibiotics like vancomycin and ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
